Product packaging for beta-D-galactofuranose(Cat. No.:CAS No. 7045-51-4)

beta-D-galactofuranose

Cat. No.: B3056323
CAS No.: 7045-51-4
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-DGPNFKTASA-N
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Description

Significance in Microbial Glycobiology

The significance of beta-D-galactofuranose in microbial glycobiology stems from its integral role in the structure and function of the microbial cell surface. In many microorganisms, this sugar is a key building block of cell wall polysaccharides, glycoproteins, and glycolipids. nih.govuniversiteitleiden.nl These molecules are crucial for maintaining cell integrity, mediating interactions with the environment, and, in the case of pathogens, for virulence and survival within a host. oup.comfrontiersin.org

In bacteria such as Mycobacterium tuberculosis, the causative agent of tuberculosis, this compound is a critical component of the galactan domain of the arabinogalactan (B145846) complex, which is essential for the structural integrity of the mycobacterial cell wall. nih.govmdpi.com Similarly, in the fungus Aspergillus fumigatus, an opportunistic human pathogen, galactofuranose is found in galactomannan (B225805), a major component of the cell wall that is also secreted and serves as a key diagnostic marker for invasive aspergillosis. nih.govbohrium.com The presence of this compound in the lipophosphoglycans of protozoan parasites like Leishmania major is also vital for their infectivity. rsc.org

The absence of this compound in mammals makes the biosynthetic pathways that produce it an attractive target for the development of antimicrobial drugs. oup.comuniversiteitleiden.nl Research has shown that disrupting the genes responsible for galactofuranose synthesis can lead to defects in cell wall structure, increased susceptibility to antimicrobial agents, and reduced virulence in pathogenic microbes. oup.comuniversiteitleiden.nl

Table 1: Occurrence and Function of this compound in Selected Microorganisms

Microorganism Type Glycoconjugate Containing this compound Function Reference
Mycobacterium tuberculosis Bacteria Arabinogalactan Cell wall structural integrity nih.govmdpi.com
Klebsiella pneumoniae Bacteria Lipopolysaccharide (O-antigen) Virulence factor nih.govrsc.org
Escherichia coli K-12 Bacteria Lipopolysaccharide (O-antigen) Component of the outer membrane nih.govrsc.org
Aspergillus fumigatus Fungus Galactomannan, Glycoproteins, Glycosphingolipids Cell wall integrity, secreted antigen nih.govbohrium.com
Penicillium charlesii Fungus Galactocarolose (extracellular polysaccharide) First identified source of galactofuranose nih.govrsc.org
Leishmania major Protozoa Lipophosphoglycan (LPG), Glycoinositolphospholipids (GIPLs) Infectivity, parasite survival rsc.org
Trypanosoma cruzi Protozoa Glycoinositolphospholipids (GIPLs), Mucins Antigenicity, interaction with host rsc.org

Overview of Unique Stereochemistry and Biological Context

The distinct five-membered furanose ring structure of this compound, in contrast to the six-membered pyranose ring of the more common D-galactose, is a key determinant of its unique biological roles. nih.govoup.com This stereochemical difference, while seemingly subtle, results in a thermodynamically less stable molecule compared to its pyranose counterpart. nih.govrsc.org The equilibrium in solution strongly favors the pyranose form, highlighting the specific enzymatic machinery that microorganisms have evolved to synthesize and incorporate the furanose isomer into their glycoconjugates. nih.gov

The biosynthesis of this compound originates from UDP-galactopyranose (UDP-Galp), which is converted to UDP-galactofuranose (UDP-Galf) by the enzyme UDP-galactopyranose mutase (UGM). nih.govnih.gov This enzyme is crucial for providing the activated sugar donor required for the subsequent incorporation of galactofuranose into growing polysaccharide chains by galactofuranosyltransferases. nih.govacs.org The absence of UGM and, consequently, this compound in mammals underscores its potential as a selective therapeutic target. rsc.orgacs.org

The biological context of this compound is exclusively extracellular or on the cell surface of microorganisms. oup.comuniversiteitleiden.nl It is a component of molecules that form the interface between the microbe and its environment, playing critical roles in adhesion, signaling, and evasion of host immune responses. oup.comfrontiersin.org The immunogenic nature of galactofuranose-containing glycans, such as the galactomannan of Aspergillus fumigatus, is exploited for diagnostic purposes in clinical settings. frontiersin.orgbohrium.com

Table 2: Key Enzymes in this compound Metabolism

Enzyme Abbreviation Function Substrate(s) Product(s) Reference
UDP-galactopyranose mutase UGM Catalyzes the reversible conversion of UDP-Galp to UDP-Galf. UDP-galactopyranose (UDP-Galp) UDP-galactofuranose (UDP-Galf) nih.govnih.gov
Galactofuranosyltransferase GlfT Transfers galactofuranose from UDP-Galf to an acceptor molecule. UDP-galactofuranose (UDP-Galf), Acceptor glycan Elongated glycoconjugate, UDP nih.govacs.org
Beta-D-galactofuranosidase Hydrolyzes terminal beta-D-galactofuranosyl residues from glycoconjugates. Beta-D-galactofuranoside-containing glycans Galactofuranose, Degraded glycan nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3056323 beta-D-galactofuranose CAS No. 7045-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-DGPNFKTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7045-51-4
Record name beta-D-Galactofuranose
Source ChemIDplus
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Record name β-D-Galactofuranose
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Biological Occurrence and Functional Roles of Beta D Galactofuranose in Microorganisms

Integration in Fungal Cell Walls and Glycoproteins

In filamentous fungi of the genus Aspergillus, including the opportunistic pathogen A. fumigatus and the industrial workhorse A. niger, β-D-galactofuranose is a critical component of the cell wall and secreted glycoproteins. universiteitleiden.nloup.comoup.com It is found in several types of glycoconjugates, including galactomannan (B225805), N-linked glycans, and O-linked glycans on proteins. universiteitleiden.nloup.com

Galactomannan, a major polysaccharide on the cell wall surface, consists of a mannan (B1593421) core with side chains of β-(1→5)-linked Galf residues. nih.govnih.govresearchgate.net These Galf-containing structures are highly antigenic and are used as diagnostic markers for invasive aspergillosis. universiteitleiden.nlnih.gov The biosynthesis of β-D-Galf is initiated by the cytoplasmic enzyme UDP-galactopyranose mutase (encoded by ugmA or glfA), which converts UDP-galactopyranose to UDP-galactofuranose. mst.eduasm.orgnih.gov Deletion of this gene leads to a complete absence of galactofuranose, resulting in a thinner cell wall, abnormal hyphal morphology, impaired growth, and attenuated virulence. asm.orgnih.govnih.gov The subsequent transfer of Galf residues to glycans is performed by specific galactofuranosyltransferases, such as GfsA, which is involved in elongating the galactofuran side chains of galactomannan. nih.govoup.com

Key Research Findings in Aspergillus Species

Finding Organism(s) Significance Reference(s)
Presence in Galactomannan A. fumigatus, A. niger Structural component of the cell wall, highly antigenic. universiteitleiden.nlnih.govnih.gov
Role in Cell Wall Integrity A. nidulans, A. fumigatus Essential for proper cell wall architecture and hyphal morphology. universiteitleiden.nlnih.gov
UDP-galactopyranose mutase (ugmA/glfA) A. fumigatus, A. nidulans Deletion results in loss of Galf, growth defects, and reduced virulence. asm.orgnih.govnih.gov

Similar to Aspergillus, species of Penicillium also feature β-D-galactofuranose in their cell wall glycoconjugates. It is a key component of extracellular polysaccharides and galactomannans. asm.orgfda.govresearchgate.net In these structures, β-D-Galf often forms side chains of β-(1→5)-linked residues, which are responsible for the antigenicity of these molecules. asm.org The galactomannan structure in Penicillium shares similarities with that of Aspergillus, possessing a mannan backbone with galactofuranan side chains. nih.govresearchgate.net Inhibition of enzymes involved in Galf metabolism, such as β-D-galactofuranosidase, in Penicillium fellutanum has been shown to decrease the Galf content in the cell wall and cause significant alterations in hyphal structure and growth. nih.gov This highlights the importance of galactofuranose for maintaining cell wall integrity in Penicillium species.

Occurrence of β-D-Galactofuranose in Penicillium Species

Glycoconjugate Linkage Functional Role Reference(s)
Extracellular Polysaccharides β-(1→5)-linked Galf side chains Antigenic determinants. asm.org
Galactomannan β-(1→5)-linked Galf side chains Modulates bioactivity, essential for cell wall structure. nih.govnih.gov

The presence of β-D-galactofuranose is not restricted to Aspergillus and Penicillium. It has been identified in a range of other fungi, many of which are pathogenic to humans. oup.comnih.gov For instance, Galf residues are found in the glycoconjugates of Histoplasma capsulatum and Cryptococcus neoformans. oup.comfda.gov In Cryptococcus neoformans, the capsular polysaccharide glucuronoxylomannogalactan contains galactofuranose units. nih.gov It has also been detected in the dermatophyte Trichophyton mentagrophytes and the dimorphic fungus Paracoccidioides brasiliensis. nih.gov In many of these pathogenic fungi, the Galf-containing molecules are located on the cell surface and are often antigenic. nih.gov Given its absence in mammals, the biosynthetic pathway of β-D-galactofuranose remains a promising target for the development of broad-spectrum antifungal drugs. ontosight.ai

β-D-Galactofuranose in Other Fungal Pathogens

Fungal Organism Location of β-D-Galf Implication Reference(s)
Histoplasma capsulatum Glycoconjugates Component of cell surface. oup.com
Cryptococcus neoformans Capsular polysaccharide Component of virulence factor. fda.govnih.gov
Trichophyton mentagrophytes Glycoconjugates Cell wall component. nih.gov

Role in Protozoan and Parasitic Glycans

Beta-D-galactofuranose (β-D-Galf) is a five-membered ring isomer of galactose that is a significant component of various glycoconjugates on the cell surface of several pathogenic protozoa. scispace.comnih.gov Unlike in mammals, where galactose exists exclusively in its six-membered pyranose form, this furanose form is found in protozoan parasites like Leishmania and Trypanosoma cruzi. nih.govoup.comnih.gov The presence of β-D-Galf in these organisms is critical for their biology and interaction with their hosts. nih.govresearchgate.net

In parasites of the genus Leishmania, β-D-galactofuranose is a key constituent of major cell surface glycoconjugates, including lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs). scispace.comresearchgate.net The LPG of Leishmania species possesses a highly conserved membrane anchor containing an internal β-D-Galf residue within its glycan core. oup.com Specifically, GIPL-1 in Leishmania major contains a terminal β-D-Galf residue. nih.gov These β-D-Galf-containing glycans are pivotal for the parasite's interaction with host cells and for protecting it against oxidative stress. scispace.comnih.gov

The biosynthesis of β-D-Galf is mediated by the enzyme UDP-galactopyranose mutase (UGM), which converts UDP-galactopyranose to UDP-galactofuranose. researchgate.netportlandpress.com This enzyme is essential for the production of all β-D-Galf-containing molecules in the parasite. nih.gov Studies have shown that the terminal β-D-Galf residues in GIPL-1 of both promastigote and amastigote forms of L. major are recognized by macrophage receptors, playing a role in the parasite's invasion of these host cells. nih.gov Inhibition of this interaction, either by using Fab fragments of antibodies that recognize terminal β-D-Galf or by competitive inhibition with p-nitrophenyl-β-D-galactofuranoside, significantly reduces macrophage infection by L. major promastigotes. nih.gov

Trypanosoma cruzi, the causative agent of Chagas disease, also incorporates β-D-galactofuranose into its surface glycoconjugates. scispace.comresearchgate.net This sugar is found in GIPLs and in the O-linked oligosaccharides of mucin-like glycoproteins. scispace.comresearchgate.net The presence of β-D-Galf in the mucins of T. cruzi is particularly interesting as it is strain-dependent. researchgate.netnih.gov For instance, it is a component in the glycan structures of the G, Tulahuen, and Dm28c strains but is absent in the CL-Brener and Y strains. scispace.comnih.gov

The mucins on the surface of T. cruzi play a crucial role in the parasite-host interaction, offering protection against host defense mechanisms. nih.gov The β-D-Galf residues within these glycoconjugates are highly antigenic. scielo.br The biosynthesis of β-D-Galf in T. cruzi is also dependent on the enzyme UDP-galactopyranose mutase (UGM). plos.org The presence of β-D-Galf in the insect stages of the parasite, such as epimastigotes, is a distinguishing feature compared to the mammalian bloodstream trypomastigote forms, where galactose is found in the pyranose configuration. nih.govacs.org The variation in galactofuranosyl content among different strains and life cycle stages may be regulated by the action of β-D-galactofuranosidases. acs.orgacs.org

Contribution to Microbial Virulence and Pathogenicity

The presence of this compound on the surface of microorganisms is directly linked to their virulence and pathogenicity. ontosight.airesearchgate.net Since this sugar is absent in humans, its biosynthetic pathway is a prime target for developing antimicrobial agents. nih.govfrontiersin.orgresearchgate.net In Leishmania and Trypanosoma cruzi, glycoconjugates containing β-D-Galf are considered important virulence factors. nih.govnih.gov

Experimental evidence strongly supports the role of β-D-Galf in virulence. nih.gov Incubation of L. major or T. cruzi with antibodies specific to β-D-Galf can block the parasite's binding to host cells, leading to a 50-80% reduction in infection rates. scispace.comnih.gov These antibodies specifically target the β-D-Galf present in the GIPLs of these parasites. nih.gov Furthermore, deleting the gene for UGM, the enzyme solely responsible for producing the precursor for β-D-Galf synthesis, has been shown to be critical for virulence in Leishmania species. nih.gov

In the fungus Aspergillus fumigatus, the absence of galactofuranose due to the deletion of the UGM-encoding gene leads to attenuated virulence in animal models of invasive aspergillosis. nih.govasm.org The mutant fungus exhibits impaired growth at mammalian body temperature and has a thinner cell wall, increasing its susceptibility to antifungal drugs. nih.govasm.org These findings underscore that β-D-Galf is not just a structural component but an active contributor to the pathogen's ability to cause disease. researchgate.net

Implications for Microbial Survival and Host Interaction

This compound-containing glycoconjugates are crucial for the survival of pathogenic microorganisms and for mediating their interactions with host organisms. acs.orgontosight.ai These molecules form a protective layer on the cell surface, shielding the parasite from host defense mechanisms such as oxidative stress. scispace.comnih.govresearchgate.net

The interaction between the pathogen and the host is a critical step in establishing an infection. nih.gov Glycans containing β-D-Galf on the surface of parasites like Leishmania and T. cruzi are involved in adhesion to host cells. scispace.comnih.gov For example, a branched trisaccharide containing β-D-Galf has been identified as a key determinant for the adhesion of T. cruzi strain Dm28c to the digestive tract of its insect vector. nih.gov In Leishmania, the terminal β-D-Galf of GIPL-1 is involved in the parasite's interaction with and subsequent invasion of macrophages. nih.gov

The absence of β-D-Galf can lead to morphological abnormalities and impaired cell wall function, resulting in increased sensitivity to drugs and osmotic stress. nih.govresearchgate.net In some bacteria, galactofuranose is a component of lipopolysaccharides that are essential for the establishment of symbiotic relationships with their hosts. researchgate.net For instance, a mutant bacterium lacking the O-antigen composed of β-D-galactofuranose was unable to form a stable symbiosis with its fungal host. researchgate.net This highlights the broad importance of this sugar in various forms of microbial interactions, from pathogenic to symbiotic. ontosight.airesearchgate.net The enzymes involved in the metabolism of β-D-Galf, such as galactofuranosidases, may play a role in remodeling the cell wall, which is essential for the microbe's viability and adaptation. nih.govacs.org

Data Tables

Table 1: Key Glycoconjugates Containing this compound in Protozoan Parasites

Glycoconjugate Organism(s) Primary Function(s)
Lipophosphoglycan (LPG) Leishmania species Host cell interaction, protection against oxidative stress, virulence factor. scispace.comnih.govoup.com
Glycoinositolphospholipids (GIPLs) Leishmania species, Trypanosoma cruzi Adhesion to host cells, parasite-cell interaction, virulence factor. scispace.comnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Galactose
Lipophosphoglycan (LPG)
Glycoinositolphospholipids (GIPLs)
UDP-galactopyranose
UDP-galactofuranose
p-nitrophenyl-β-D-galactofuranoside
N-acetylglucosamine

Enzymatic Pathways of Beta D Galactofuranose Metabolism

Biosynthesis of Beta-D-Galactofuranose

The biosynthesis of glycoconjugates containing Galf initiates with the formation of the nucleotide sugar donor, UDP-Galf. oup.com This process is a critical control point in the pathway and involves the enzymatic conversion of a pyranose form of galactose to a furanose form.

Precursor Formation: UDP-Galactopyranose to UDP-Galactofuranose Conversion

The sole biosynthetic source of β-D-galactofuranose is through the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). nih.govnih.gov This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). wikipedia.orgnih.gov The conversion is a reversible ring contraction, changing the six-membered pyranose ring of galactose into a five-membered furanose ring. kiesslinglab.comnih.gov The equilibrium of this reaction favors the pyranose form. kiesslinglab.comkiesslinglab.com

UDP-Galactopyranose Mutase (UGM) Activity and Catalytic Mechanism

UDP-galactopyranose mutase (UGM, EC 5.4.99.9) is a flavoenzyme that catalyzes the interconversion between UDP-Galp and UDP-Galf. nih.govwikipedia.orgnih.gov A unique feature of UGM is its use of a flavin adenine (B156593) dinucleotide (FAD) cofactor for a non-redox reaction. kiesslinglab.comnih.gov The enzyme is active only when the flavin cofactor is in a reduced state. kiesslinglab.comresearchgate.net

The proposed catalytic mechanism involves the N5 of the reduced flavin acting as a nucleophile, attacking the anomeric carbon of the galactose residue in UDP-Galp. kiesslinglab.comnih.gov This results in the release of UDP and the formation of a covalent flavin-galactose intermediate. kiesslinglab.comnih.gov The interconversion between the pyranose and furanose forms of galactose is thought to occur via a flavin-derived iminium ion intermediate. kiesslinglab.comnih.gov Subsequent displacement of the reduced flavin by UDP regenerates a glycosyl pyrophosphate linkage, producing the isomeric UDP-Galf. kiesslinglab.com

UGM is a monomeric enzyme with a novel three-domain structure. researchgate.net The FAD cofactor is located in a cleft lined with conserved residues, which constitutes the active site. researchgate.net The sugar ring of the UDP-galactose substrate binds adjacent to the isoalloxazine ring of the FAD. researchgate.net Structural studies have revealed that the enzyme can exist in both "open" and "closed" conformations, and this flexibility is thought to be important for inhibitor binding and catalysis. acs.orgnih.gov Specific residues within the active site are crucial for substrate binding and catalysis. For instance, in prokaryotic UGMs, two conserved active site residues, W166 and R261, are proposed to regulate active site closure and control the binding of the substrate in a productive conformation. usask.ca

The reaction catalyzed by UGM is reversible. asm.org The enzyme can convert UDP-Galp to UDP-Galf, and also catalyze the reverse reaction from UDP-Galf to UDP-Galp. asm.org Under typical assay conditions, the conversion from the pyranose to the furanose form is relatively low, around 6-9%, while the reverse reaction is much more efficient, with approximately 86% conversion from the furanose to the pyranose form. asm.org This indicates that the equilibrium lies heavily in favor of UDP-Galp. kiesslinglab.com Competition studies have shown that in the oxidized (inactive) state of UGM, the binding affinities for UDP-Galf and UDP-Galp are similar, whereas in the reduced (active) state, UDP-Galp appears to have a higher binding affinity. acs.org

Galactofuranosyltransferase (GalfT) Mechanisms

Once UDP-Galf is synthesized, galactofuranosyltransferases (GalfTs) are responsible for transferring the Galf residue to acceptor molecules, leading to the formation of various Galf-containing glycoconjugates. nih.govoup.comacs.org These enzymes catalyze the formation of glycosidic bonds with an inversion of stereochemistry at the anomeric carbon, indicating a direct displacement SN2-like mechanism. nih.govnih.gov

GalfTs exhibit specificity for the type of glycosidic linkage they create. For example, in Mycobacterium tuberculosis, the synthesis of the galactan core of the cell wall involves two bifunctional galactofuranosyltransferases, GlfT1 and GlfT2. nih.govnih.gov GlfT2 is particularly notable as it catalyzes the polymerization of the bulk of the galactan chain by alternately forming β-(1→5) and β-(1→6) glycosidic linkages. nih.govnih.govuniprot.org This results in a polysaccharide chain composed of alternating Galf units connected by these two distinct linkages. nih.govresearchgate.net The enzyme is thought to operate via a processive mechanism, adding multiple Galf units in a single binding event. nih.gov In contrast, some GalfTs are highly specific for a single type of linkage. For instance, the enzyme GfsA from Aspergillus fumigatus is specific for the formation of β-(1→5) linkages. nih.gov The structural basis for this specificity lies in the distinct recognition mechanisms for the acceptor Galf molecule within the active sites of these enzymes. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationEC NumberFunction
UDP-galactopyranose mutaseUGM5.4.99.9Catalyzes the reversible conversion of UDP-galactopyranose to UDP-galactofuranose. wikipedia.orgnih.gov
GalactofuranosyltransferaseGalfT2.4.1.-Transfers galactofuranose from UDP-Galf to acceptor molecules. nih.govoup.comacs.org
Galactofuranosyltransferase 2GlfT22.4.1.288A bifunctional enzyme that catalyzes the formation of alternating β-(1→5) and β-(1→6) galactofuranosyl linkages in mycobacteria. nih.govnih.govuniprot.org
Galactofuranosyltransferase GfsAGfsAN/AA fungal enzyme specific for the formation of β-(1→5) galactofuranosyl linkages. nih.gov

Table 2: Properties of the UGM-Catalyzed Reaction

PropertyDescription
SubstrateUDP-D-galactopyranose wikipedia.org
ProductUDP-D-galactofuranose wikipedia.org
CofactorFlavin Adenine Dinucleotide (FAD), reduced form kiesslinglab.comresearchgate.net
ReversibilityThe reaction is reversible. asm.org
EquilibriumFavors the UDP-galactopyranose form. kiesslinglab.comkiesslinglab.com
Catalytic MechanismInvolves a nucleophilic attack by the reduced flavin and a flavin-derived iminium ion intermediate. kiesslinglab.comnih.gov
Donor and Acceptor Substrate Recognition by GalfTs

Galactofuranosyltransferases (GalfTs) are enzymes that catalyze the transfer of a galactofuranose (Galf) residue from a donor substrate to an acceptor substrate. The donor substrate for these enzymes is typically UDP-α-D-galactofuranose (UDP-Galf). The recognition of both donor and acceptor substrates is a highly specific process, crucial for the correct synthesis of galactofuranose-containing glycans.

The active site of GalfTs contains specific residues that are essential for substrate binding and catalysis. For instance, in the galactofuranosyltransferase GfsA from Aspergillus fumigatus, a DXD motif (D260 and D262) and a histidine residue (H379) are involved in coordinating with a manganese ion (Mn2+), which is crucial for the enzymatic activity. The catalytic base, responsible for deprotonating the acceptor hydroxyl group, has been identified as an aspartate residue (D335 in GfsA and D372 in GlfT2).

The recognition of the acceptor substrate is also influenced by its conformation and the presence of specific hydroxyl groups. For GlfT2, it has been shown that both hydroxyl groups in the exocyclic diol of the terminal Galf residue of the acceptor are necessary for subsequent enzyme activity. These hydroxyl groups interact with specific residues in the active site (H296, E300, and Y344), which helps to anchor the reacting hydroxyl group in the correct orientation for catalysis.

Processive Glycosyltransferase Activity (e.g., GlfT2)

Some glycosyltransferases, including certain GalfTs like GlfT2, exhibit processive activity. This means the enzyme remains bound to the growing polysaccharide chain (the acceptor) and catalyzes multiple rounds of sugar transfer without dissociating after each catalytic cycle. This is in contrast to a distributive mechanism, where the enzyme releases the product after each addition.

GlfT2, a key enzyme in the biosynthesis of the galactan core of the mycobacterial cell wall, is a processive polymerase. It catalyzes the transfer of Galf units from UDP-Galf to a growing galactan chain, forming alternating β-(1→5) and β-(1→6) linkages. The enzyme can add 30-35 Galf residues before the galactan chain is released.

The processive cycle of GlfT2 involves three main steps:

  • Chemical Step: Formation of a new glycosidic bond (either β-(1→5) or β-(1→6)).
  • Translocation Step: Reorientation of the non-reducing end of the newly elongated galactan chain within the active site to position the next hydroxyl group for the subsequent transfer.
  • Active Site Regeneration: Release of the UDP leaving group.
  • The ability of the single active site of GlfT2 to catalyze the formation of two different linkages is a remarkable feature. The translocation of the growing galactan chain is a crucial step that allows for the alternating linkages. Studies have shown that the translocation process is influenced by the protonation state of the catalytic residue (Asp372) and the nature of the last glycosidic linkage formed. The energy barriers for this translocation are relatively low, indicating that it is not the rate-limiting step in galactan biosynthesis.

    The processive nature of GlfT2 is thought to be facilitated by the enzyme having a high binding affinity for the growing galactan chain. This ensures the efficient and controlled elongation of the polysaccharide to its mature length.

    Dimeric and Oligomeric States of GalfTs

    The quaternary structure of glycosyltransferases, including their formation of dimers and higher-order oligomers, can play a significant role in their function, localization, and regulation. While the information specifically on GalfT dimerization and oligomerization is not as extensive as for other glycosyltransferases, structural and functional studies of related enzymes provide valuable insights.

    For example, the galactofuranosyltransferase GfsA from Aspergillus fumigatus has a unique domain formed by its N and C termini. The N-terminal domain of one GfsA molecule interacts with the GT-A fold of another, leading to the formation of a dimer. This dimerization is a feature of its structure, although the direct functional implications on its catalytic activity are still under investigation.

    Furthermore, the trimerization of the wall teichoic acid synthesizing enzyme TarS has been shown to be crucial for its processive mechanism. The trimeric structure may help to properly orient and thread the growing substrate, thereby enhancing processivity. While these examples are not from GalfTs, they highlight the general principle that the oligomeric state of glycosyltransferases can be a key determinant of their catalytic properties. Further research is needed to fully understand the role of dimerization and oligomerization in the function of various GalfTs.

    Interplay of Enzymes in Galactofuranose-Containing Glycan Assembly

    The biosynthesis of complex glycans containing galactofuranose is a highly coordinated process that involves the sequential action of multiple enzymes. The interplay between different galactofuranosyltransferases and other glycosyltransferases is essential for the construction of the final polysaccharide structure.

    A prime example of this enzymatic interplay is the biosynthesis of the galactan portion of the mycobacterial cell wall. This process is initiated by the enzyme GlfT1, which transfers the first two Galf residues to the decaprenyl-pyrophosphate-linked disaccharide, GlcNAc-Rha. This creates a tetrasaccharide acceptor substrate that is the starting point for the subsequent polymerization by GlfT2.

    Following the action of GlfT1, the processive polymerase GlfT2 takes over to elongate the galactan chain by adding approximately 20-40 more Galf residues in an alternating β-(1→5) and β-(1→6) fashion. This sequential action of two distinct GalfTs, one acting as an initiator and the other as a polymerase, is a clear demonstration of the intricate interplay required for glycan assembly.

    The substrate specificity of each enzyme ensures that the synthesis proceeds in a controlled and ordered manner. GlfT1 specifically recognizes the lipid-linked disaccharide and adds the initial Galf units, while GlfT2 recognizes the resulting tetrasaccharide and carries out the bulk of the polymerization. This division of labor between the two enzymes is a common theme in the biosynthesis of complex polysaccharides.

    Enzymatic Degradation of this compound

    While the biosynthesis of β-D-galactofuranose-containing glycans is crucial for many organisms, the degradation of these structures is equally important for processes such as nutrient acquisition and cell wall remodeling. The enzymes responsible for cleaving β-D-galactofuranosidic linkages are known as β-D-galactofuranosidases (Galf-ases).

    Beta-D-Galactofuranosidase (Galf-ase) Classification and Function

    β-D-Galactofuranosidases are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-galactofuranose residues from oligosaccharides and polysaccharides. These enzymes play a critical role in the breakdown of complex carbohydrates containing this specific sugar isomer.

    The function of Galf-ases is primarily associated with the degradation of microbial and plant cell wall components. For example, many filamentous fungi produce and secrete a variety of plant cell wall degrading enzymes, including Galf-ases, to break down complex plant polysaccharides for nutrition.

    Galf-ases are classified within the broader group of glycoside hydrolases (GHs). The classification of these enzymes is based on their amino acid sequence similarity, which reflects their structural and mechanistic relationships.

    Glycoside Hydrolase (GH) Families Exhibiting Galf-ase Activity

    Based on the Carbohydrate-Active enZymes (CAZy) database classification system, β-D-galactofuranosidase activity has been identified in several Glycoside Hydrolase (GH) families. The specific GH families known to contain Galf-ases are still being actively researched, but some have been characterized.

    The identification and characterization of enzymes with Galf-ase activity are often achieved through a combination of genomic analysis, heterologous expression, and biochemical assays. By screening the genomes of organisms known to produce or degrade galactofuranose-containing glycans, candidate genes encoding potential Galf-ases can be identified. These genes can then be expressed in a suitable host organism, and the resulting recombinant protein can be tested for its ability to hydrolyze specific β-D-galactofuranoside substrates.

    The study of these GH families provides valuable insights into the structural and mechanistic basis for the specific recognition and cleavage of the furanosidic linkage of galactofuranose, which is distinct from the more common pyranosidic form.

    Substrate Specificity and Hydrolytic Mechanisms

    β-D-galactofuranosidases (Galf-ases) are glycoside hydrolase enzymes that catalyze the cleavage of β-glycosidic linkages involving galactofuranose residues. nih.gov These enzymes typically act as exo-hydrolases, releasing terminal Galf residues from the non-reducing ends of polysaccharides and glycoconjugates. biorxiv.orgresearchgate.netbiorxiv.org

    The substrate specificity of Galf-ases can vary significantly. Some are highly specific for Galf, while others exhibit bifunctional activity, often hydrolyzing α-L-arabinofuranoside (Araf) as well, a monosaccharide that is structurally similar to Galf. researchgate.netnih.gov For instance, the ORF1110 enzyme from Streptomyces sp. JHA19 displays exclusive specificity for p-nitrophenyl-β-D-galactofuranoside (pNP-β-D-Galf), with no detectable activity towards a range of other pNP-glycosides, including pNP-α-L-Araf. nih.govresearchgate.net In contrast, certain α-L-arabinofuranosidases from Aspergillus niger, such as AbfA and AbfB, are capable of hydrolyzing both Galf and Araf residues. nih.govplos.org

    The structural basis for this discrimination lies in the active site of the enzyme. In the highly specific Galf-ase ORF1110, the active site forms an extensive and integral hydrogen bond network with the C5-C6 hydroxy groups of the Galf residue. biorxiv.orgbiorxiv.org This interaction is crucial for substrate binding and catalysis. Since arabinofuranose lacks the C6 hydroxymethyl group, this specific hydrogen bond network cannot be formed, thus preventing it from being a substrate for the enzyme. biorxiv.orgbiorxiv.org

    Fungal Galf-ases have been shown to hydrolyze different types of linkages. For example, the enzymes GfgA and GfgB from Aspergillus nidulans are both capable of hydrolyzing β-(1,5) and β-(1,6) linkages. elsevierpure.combohrium.com However, their efficiency varies, with GfgA demonstrating more effective hydrolysis of β-(1,6)-linked Galf-oligosaccharides compared to GfgB. elsevierpure.combohrium.com

    Table 1: Substrate Specificity of Selected β-D-Galactofuranosidases

    Enzyme Source Organism Substrate(s) Linkage(s) Hydrolyzed Notes
    ORF1110 Streptomyces sp. JHA19 β-D-Galf Not specified Strictly specific for Galf; no Araf-ase activity. nih.govresearchgate.net
    GfgA Aspergillus nidulans β-D-Galf β-(1,5), β-(1,6) Exo-type; more effective on β-(1,6) linkages than GfgB. elsevierpure.combohrium.com
    GfgB Aspergillus nidulans β-D-Galf β-(1,5), β-(1,6) Exo-type; specific for Galf. elsevierpure.combohrium.com
    Afu2g14520 Aspergillus fumigatus β-D-Galf, α-L-Araf Not specified Dual activity; higher Araf-ase activity than Galf-ase activity. elsevierpure.combohrium.com

    | AbfA / AbfB | Aspergillus niger | α-L-Araf, β-D-Galf | Not specified | Dual activity enzymes. nih.govplos.org |

    Identification and Characterization of Fungal Galf-ases

    While Galf-ases have been identified in various organisms, the characterization of these enzymes in fungi has revealed a diversity in function and specificity. researchgate.net In the fungus Aspergillus nidulans, two specific Galf-ase genes, gfgA (AN2395) and gfgB (AN3200), have been identified based on sequence homology to bacterial Galf-ases. elsevierpure.combohrium.com Recombinant expression of these genes confirmed that both GfgA and GfgB proteins exhibit specific Galf-ase activity without any detectable α-L-arabinofuranosidase (Araf-ase) activity. researchgate.netelsevierpure.combohrium.com

    In contrast, a single ortholog found in the pathogenic fungus Aspergillus fumigatus, Afu2g14520, displays dual functionality. elsevierpure.com The recombinant Afu2g14520 protein shows both Galf-ase and Araf-ase activity, with a notable preference for the latter. elsevierpure.combohrium.com Phylogenetic analysis suggests that Aspergillus species can be categorized into two groups: those, like A. nidulans, that possess two distinct Galf-ase orthologs (GfgA and GfgB), and those, like A. fumigatus, that have only a single ortholog. elsevierpure.combohrium.com This suggests that Galf-ases in different fungal species may have evolved to cooperatively degrade various Galf-containing oligosaccharides depending on their environmental niche and available substrates. elsevierpure.combohrium.com

    The natural substrate for these fungal enzymes can include complex polysaccharides like galactomannan (B225805), a component of the fungal cell wall. nih.govnih.gov The identification of these enzymes is a crucial step in understanding how fungi remodel their own cell walls and utilize complex carbohydrates.

    Table 2: Characteristics of Identified Fungal β-D-Galactofuranosidases

    Enzyme / Gene Source Organism Activity Type Key Findings
    GfgA (AN2395) Aspergillus nidulans Galf-specific Galf-ase Hydrolyzes β-(1,5) and β-(1,6) linkages; no detectable Araf-ase activity. researchgate.netelsevierpure.combohrium.com
    GfgB (AN3200) Aspergillus nidulans Galf-specific Galf-ase Hydrolyzes β-(1,5) and β-(1,6) linkages; no detectable Araf-ase activity. researchgate.netelsevierpure.combohrium.com

    | Afu2g14520 | Aspergillus fumigatus | Bifunctional Galf-ase / Araf-ase | Exhibits higher activity towards Araf than Galf. elsevierpure.combohrium.com |

    Catabolic Pathways and Recycling of Galactofuranose Residues

    Once β-D-galactofuranosidases release Galf from glycoconjugates, the resulting free D-galactose monosaccharide must be catabolized or recycled by the cell. The primary metabolic route for galactose utilization is the Leloir pathway. mdpi.com This pathway converts galactose into glucose-6-phosphate, a central intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. mdpi.com

    The Leloir pathway proceeds through several key enzymatic steps:

    Phosphorylation: The initial step is the phosphorylation of galactose at the C1 position by the enzyme galactokinase (GALK1), which traps the sugar inside the cell as galactose-1-phosphate (Gal-1-P). mdpi.com This reaction requires ATP.

    UDP-Sugar Formation: Galactose-1-phosphate uridylyltransferase (GALT) then catalyzes the transfer of a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate. mdpi.com

    Epimerization: The enzyme UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. mdpi.com This allows the galactose moiety to be converted into a glucose moiety.

    Entry into Central Metabolism: The newly formed UDP-glucose can be used for glycan synthesis, while the glucose-1-phosphate can be converted by phosphoglucomutase (PGM) into glucose-6-phosphate, which then enters glycolysis. mdpi.com

    It is important to note that the enzymes of the Leloir pathway are specific for the pyranose form of galactose (D-galactopyranose). Therefore, the D-galactofuranose released by Galf-ases must first be converted into its more thermodynamically stable pyranose form. This isomerization is likely catalyzed by a galactose mutarotase (B13386317) (GALM) enzyme, which facilitates the interconversion between the α- and β-anomers of galactose and, by extension, the furanose and pyranose ring forms. mdpi.com Through this pathway, the carbon skeleton of galactofuranose is efficiently salvaged and directed into the central energy-generating pathways of the cell.

    Structural Biology of Beta D Galactofuranose and Its Glycoconjugates

    Conformational Analysis of the Furanose Ring

    Beta-D-galactofuranose (β-D-Galf), a five-membered ring isomer of galactose, exhibits significant conformational flexibility, a characteristic that distinguishes it from the more rigid six-membered pyranose form. rsc.orgnih.gov This flexibility is a critical factor in its biological roles and interactions with proteins. The conformation of the furanose ring is described by pseudorotation, with two principal conformations being the envelope (E) and twist (T) forms.

    Computational studies, combining molecular dynamics and density functional theory, have been employed to understand the intrinsic conformational preferences of galactofuranose. rsc.orgrsc.org These analyses reveal a complex potential energy surface with numerous low-energy conformers. For methyl β-D-galactofuranoside, the preferred conformations in the gas phase have been identified as ¹T₂ and ¹E. rsc.orgrsc.org In solution, NMR spectroscopy and computational analysis have also been used to probe these conformations. rsc.org While furanosides are generally flexible, the substitution pattern on the ring can influence the range of adoptable conformations. frontiersin.org For instance, the orientation of substituents can induce conformational changes in the furanoside cycle. nih.govnih.gov

    Architecture of Galactofuranose-Containing Polysaccharides

    In Mycobacterium tuberculosis, β-D-galactofuranose is a crucial component of the arabinogalactan (B145846) (AG), a major polysaccharide of the cell wall core. nih.govoup.com The AG is covalently linked to peptidoglycan and provides the attachment points for mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. asm.orgcdnsciencepub.com This complex is essential for the viability of the bacterium and its resistance to antibiotics. nih.gov

    The galactan domain of the AG consists of a linear polymer of approximately 30 to 40 galactofuranose residues. mit.edumit.edu These residues are arranged in a unique alternating sequence of β-(1→5) and β-(1→6) linkages. mit.eduasm.org This linear galactan chain is attached to a specific linker unit, α-L-Rhap-(1→3)-D-GlcNAc-P, which in turn connects to the peptidoglycan. researchgate.netportlandpress.com The arabinan (B1173331) portion of the AG is then attached to specific galactofuranose residues within the galactan chain. cdnsciencepub.com

    In filamentous fungi, such as Aspergillus fumigatus, β-D-galactofuranose is a key component of galactomannan (B225805) and O-linked glycans, which are involved in cell wall integrity and interactions with the host immune system. nih.govnih.gov The galactomannan of A. fumigatus has a mannan (B1593421) core with side chains containing β-D-galactofuranose. nih.govoup.com This galactomannan can be found in three forms: anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, covalently linked to β-(1→3)-glucans in the cell wall, and as a free polymer. nih.govnih.gov

    The structure of the galactomannan consists of a main chain of α-(1→2)- and α-(1→6)-linked mannose residues. researchgate.net Side chains composed of β-(1→5)-linked galactofuranose units are attached to this mannan core. nih.govnih.gov The length of these galactofuranose side chains can vary. nih.gov

    β-D-galactofuranose is also found in O-linked glycans attached to serine or threonine residues of cell wall proteins in fungi. oup.comnih.gov In Aspergillus fumigatus, these O-linked oligosaccharides can contain immunodominant epitopes. oup.com The presence of galactofuranose in these structures is a distinguishing feature from mammalian glycans. oup.com In Fonsecaea pedrosoi, a pathogenic fungus, the O-linked oligosaccharides are highly branched and contain both β-galactofuranose and α-galactopyranose. oup.com

    In protozoan parasites like Leishmania and Trypanosoma cruzi, β-D-galactofuranose is incorporated into complex surface glycoconjugates, including lipophosphoglycan (LPG) and glycoinositolphospholipids (GIPLs). nih.govfrontiersin.org These molecules play critical roles in the parasite's survival and infectivity. nih.govfrontiersin.org

    The LPG of Leishmania is a major surface molecule composed of four domains: a GPI anchor, a glycan core, a repeating phosphoglycan chain, and a terminal cap. nih.govfrontiersin.org A single galactofuranose residue is present within the conserved glycan core. nih.govfrontiersin.orglipidbank.jp The repeating unit of the phosphoglycan chain is typically a phosphorylated disaccharide of galactose and mannose, and in some species, these repeating units can be substituted with side chains that may also contain galactose. nih.govportlandpress.com

    In Trypanosoma cruzi, GIPLs are abundant on the parasite's surface. nih.govacs.org These molecules are structurally related to GPI anchors and contain a conserved glycan sequence. nih.gov In some T. cruzi strains, the GIPLs contain β-galactofuranose as a terminal non-reducing unit, typically linked as β-(1→3) to a mannose residue. nih.govnih.gov The presence of galactofuranose in these protozoan glycoconjugates is a significant antigenic feature, as this sugar is absent in their mammalian hosts. nih.gov

    Protein-Carbohydrate Interactions Involving this compound

    The unique structure of β-D-galactofuranose necessitates specific recognition by enzymes involved in its biosynthesis and degradation. The active sites of these enzymes are tailored to accommodate the five-membered ring and its particular stereochemistry.

    Galactofuranosyltransferases , such as GlfT2 from Mycobacterium tuberculosis, are responsible for polymerizing the galactan chain of arabinogalactan. mit.edumit.edu These enzymes utilize UDP-galactofuranose as a donor substrate. nih.gov The active site of these transferases must be able to bind both the donor substrate and the growing acceptor polysaccharide chain to catalyze the formation of the specific β-(1→5) and β-(1→6) linkages. mit.edu

    β-D-Galactofuranosidases are glycoside hydrolases that cleave terminal β-D-galactofuranose residues from glycoconjugates. The crystal structure of a β-D-galactofuranosidase from Streptomyces sp. (ORF1110), belonging to glycoside hydrolase family 2, has provided insights into substrate recognition. nih.govbiorxiv.org The enzyme's active site forms an extensive hydrogen bond network with the C5 and C6 hydroxyl groups of the galactofuranose residue. nih.govbiorxiv.org This interaction is crucial for discriminating galactofuranose from other sugars like arabinofuranose, which lacks the C6 hydroxymethyl group. nih.govbiorxiv.org Notably, the active site architecture of this galactofuranosidase is significantly different from that of other enzymes in the same family that act on pyranose substrates, such as β-galactosidases. nih.gov

    In a β-D-galactofuranosidase from Aspergillus niger (XynD), belonging to glycoside hydrolase family 43, molecular docking studies suggest a restricted binding pocket. sruc.ac.uk This pocket is stabilized by interactions with aspartate, glutamate, tryptophan, and arginine residues. sruc.ac.uk The limited space within the active site is thought to contribute to its specificity for single galactofuranose units rather than larger polysaccharides. sruc.ac.uk

    Structural Determinants of Glycosyltransferase Specificity

    The biosynthesis of glycoconjugates containing this compound is orchestrated by a class of enzymes known as galactofuranosyltransferases (Gfs). The specificity of these enzymes for their donor substrate, typically UDP-D-galactofuranose (UDP-Galf), and their specific acceptor molecules is dictated by the intricate three-dimensional architecture of their active sites. Key structural features ensure the correct positioning of substrates and facilitate the catalytic transfer of the galactofuranose moiety.

    A notable example from the fungal kingdom is the bifunctional galactofuranosyltransferase GfsA. nih.gov This enzyme is crucial for the biosynthesis of galactofuranose antigens in the O-glycans of fungi like Aspergillus nidulans and the human pathogen Aspergillus fumigatus. uniprot.org GfsA functions as a type II membrane protein and is localized to the Golgi apparatus. uniprot.org Structural studies of GfsA have revealed a dimeric structure, with each monomer possessing a GT-A fold. nih.gov The active site forms a distinct cavity composed of several key amino acid residues, including Y235, D261, Q295, F299, I302, F304, P333, D335, D360, H379, H380, and W384. nih.gov Within this active site, a manganese ion (Mn²⁺) plays a critical role in coordinating the UDP portion of the donor substrate through interactions with a conserved DXD motif (D260, D262). nih.gov This precise arrangement of amino acids and the metal cofactor creates a microenvironment that is highly specific for the galactofuranose donor and the acceptor substrate, enabling the formation of β1,5- or β1,6-glycosidic linkages. uniprot.org

    In mycobacteria, the enzyme GlfT2 is a key player in the synthesis of the galactan portion of the mycolyl-arabinogalactan complex, a vital component of the cell wall. neobiotechnologies.com GlfT2 is a bifunctional galactofuranosyltransferase that remarkably uses a single active site to catalyze the formation of alternating β-(1→5) and β-(1→6) glycosidic linkages. neobiotechnologies.com X-ray crystallography has shown that GlfT2 assembles into a C4-symmetric homotetramer. neobiotechnologies.com This tetrameric structure is thought to be involved in membrane binding and may play a role in the processivity and regulation of the growing galactan chain. neobiotechnologies.com The structure of GlfT2 in complex with UDP has revealed a unique mode of nucleotide recognition. neobiotechnologies.com Site-directed mutagenesis and kinetic studies, combined with structural modeling, have provided insights into how the enzyme's single active site can accommodate the growing polysaccharide chain and alternate between the two distinct linkage types. neobiotechnologies.com

    The production of the essential sugar donor, UDP-D-galactofuranose, is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM). osti.govnih.gov While not a glycosyltransferase, the structural biology of UGM is critical to understanding the availability of the this compound precursor. UGM catalyzes the ring contraction of UDP-galactopyranose (UDP-Galp) to UDP-Galf. osti.govnih.gov The active site of UGM contains a flavin adenine (B156593) dinucleotide (FAD) cofactor that acts as a nucleophile in the reaction. nih.govwikipedia.org The structure of UGM reveals a unique fold, and studies have identified strictly conserved active site residues, such as W166 and R261 in prokaryotic UGMs, that are crucial for regulating the closure of the active site and ensuring the correct positioning of the substrate for catalysis. sinobiological.com

    Table 1: Key Structural Features of Enzymes Involved in this compound Metabolism

    EnzymeOrganism/FamilyQuaternary StructureKey Active Site FeaturesFunction
    GfsA Fungi (Aspergillus sp.)DimerGT-A fold, Mn²⁺-coordinating DXD motif, specific residue cavity (Y235, D261, etc.)β-(1→5)/β-(1→6)-galactofuranosyltransferase nih.govuniprot.org
    GlfT2 MycobacteriaHomotetramerGT-A domain, unique nucleotide binding siteBifunctional β-(1→5) and β-(1→6)-galactofuranosyltransferase neobiotechnologies.com
    UGM Bacteria, Fungi, ProtozoaVaries (e.g., monomeric, tetrameric)FAD cofactor, conserved arginines (e.g., R261)Catalyzes UDP-Galp to UDP-Galf conversion osti.govsinobiological.com

    Host Lectin Recognition of this compound Epitopes

    The immune system of mammals has evolved to recognize specific molecular patterns on the surface of pathogens that are absent in the host. This compound, being exclusive to microbes, represents such a "non-self" epitope. This recognition is mediated by a class of proteins called lectins, which bind to specific carbohydrate structures.

    One of the primary host lectins that recognizes this compound is Intelectin-1 . This human lectin demonstrates a remarkable specificity for the terminal, non-reducing galactofuranose residues. The structural basis for this recognition lies in the coordination of the exocyclic diol, specifically the hydroxyl groups at positions C5 and C6 of the furanose ring, with a calcium ion in the lectin's binding site. This mode of binding allows intelectin-1 to distinguish galactofuranose from the galactopyranose form common in mammals. Intelectin-1 is a disulfide-linked trimer, and this oligomeric structure likely increases the avidity of its interaction with multivalent galactofuranose-containing glycans on pathogen surfaces.

    Another key C-type lectin receptor involved in the recognition of fungal pathogens that present galactofuranose-containing antigens is Dectin-2 . Aspergillus fumigatus, for example, has a cell wall rich in galactomannan, a polymer with a mannan backbone decorated with galactofuranose sidechains. Dectin-2 has been identified as a specific host receptor for this galactomannan. The binding of galactomannan to Dectin-2 initiates a signaling cascade that leads to a pro-inflammatory immune response, crucial for combating the fungal infection.

    The C-type lectin Langerin (CD207) , found on Langerhans cells, is another important receptor for fungal pathogens. However, its primary specificity is directed towards mannose-containing structures and β-glucans on fungal cell walls. nih.gov While Langerin recognizes a diverse array of glycans, including those on fungi like Candida and Saccharomyces, there is no strong evidence to suggest it is a primary receptor for this compound epitopes in the way that Intelectin-1 is. nih.gov Its interaction with complex fungal cell wall polysaccharides is more likely dominated by its affinity for mannan and β-glucan components.

    Table 2: Host Lectins and Their Recognition of this compound Epitopes

    LectinReceptor TypeSpecificityStructural Basis of RecognitionRecognized Pathogen/Molecule
    Intelectin-1 Soluble LectinTerminal β-D-galactofuranoseCa²⁺-dependent coordination of the exocyclic C5-C6 diolKlebsiella pneumoniae O-antigen, various microbial glycans
    Dectin-2 C-type Lectin ReceptorGalactomannan (containing Galf sidechains)Binds to the overall galactomannan structureAspergillus fumigatus galactomannan
    Langerin (CD207) C-type Lectin ReceptorPrimarily mannose and β-glucansCa²⁺-dependent binding to mannose, fucose, and glucose residues nih.govsinobiological.comFungal pathogens (Candida, Saccharomyces)

    Q & A

    Q. What analytical techniques are most effective for detecting β-D-galactofuranose in biological samples?

    β-D-Galf is typically identified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide structural elucidation and quantification. For metabolomic studies, multivariate analyses like Principal Component Analysis (PCA) are employed to distinguish β-D-Galf variations under experimental conditions (e.g., environmental stress). For example, PCA loadings plots highlight β-D-Galf as a key metabolite contributing to variance in symbiont metabolite profiles under thermal stress . Chromatographic methods (HPLC, GC-MS) coupled with derivatization protocols are also critical for separating and identifying β-D-Galf in complex matrices.

    Q. How is β-D-galactofuranose biosynthesized in pathogenic microorganisms?

    β-D-Galf biosynthesis in pathogens like Aspergillus and Mycobacterium involves the action of UDP-galactopyranose mutase (UGM), which converts UDP-galactopyranose to UDP-galactofuranose. Researchers use genetic knockout models and isotopic labeling to trace the enzymatic pathway and quantify UGM activity. Metabolic engineering approaches, such as heterologous expression of UGM in model organisms, help validate biosynthetic routes .

    Q. What role does β-D-galactofuranose play in microbial glycoconjugates?

    β-D-Galf is a structural component of cell wall polysaccharides (e.g., galactomannan in fungi) and lipoglycans (e.g., lipoarabinomannan in mycobacteria). Its absence in mammals makes it a target for antimicrobial drug design. Studies utilize enzymatic digestion assays (e.g., β-D-galactofuranosidase treatment) and immunolabeling to confirm its presence and localization in microbial glycoconjugates .

    Advanced Research Questions

    Q. How can researchers overcome challenges in synthesizing β-D-galactofuranose-containing oligosaccharides?

    Synthesis requires precise control of glycosylation stereochemistry. Strategies include:

    • Designing partially protected galactofuranosyl acceptors (e.g., 5,6-di-O-acetyl derivatives) to direct regioselectivity.
    • Optimizing reaction conditions (e.g., solvent polarity, temperature) to favor β-linkage formation.
    • Using glycosyl donors like thioglycosides or trichloroacetimidates for improved stability . Advanced characterization via X-ray crystallography or NOESY NMR ensures correct linkage confirmation.

    Q. How should researchers address contradictory data on β-D-Galf abundance under environmental stress?

    Discrepancies in metabolite levels (e.g., heat vs. cold stress) may arise from biological variability or methodological differences. To resolve this:

    • Apply multivariate statistical models (PCA, PLS-DA) to distinguish stress-specific responses from noise.
    • Normalize data using internal standards (e.g., isotopically labeled β-D-Galf).
    • Validate findings with orthogonal techniques, such as enzyme activity assays or transcriptomics (e.g., UGM expression profiling) .

    Q. What methodologies are recommended for engineering β-D-Galf biosynthesis in non-native hosts?

    Metabolic engineering involves:

    • Heterologous expression of UGM and downstream glycosyltransferases in hosts like E. coli or S. cerevisiae.
    • Flux balance analysis (FBA) to optimize precursor availability (UDP-galactose).
    • CRISPR-Cas9-mediated gene editing to knock out competing pathways (e.g., galactopyranose utilization) .

    Q. How can systematic reviews identify gaps in β-D-Galf-related research?

    Follow structured literature search protocols:

    • Use Boolean operators in databases (PubMed, Web of Science) with terms like "β-D-galactofuranose AND (biosynthesis OR glycoconjugate)".
    • Exclude non-relevant studies (e.g., industrial applications) using filters.
    • Map trends via bibliometric tools (VOSviewer) to highlight understudied areas, such as β-D-Galf’s role in host-pathogen immune evasion .

    Methodological Considerations

    • Experimental Reproducibility : For synthesis studies, document protecting group strategies and glycosylation yields in Supporting Information to enable replication .
    • Data Transparency : Share raw NMR/MS spectra and PCA datasets in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
    • Ethical Compliance : For studies involving pathogenic organisms, adhere to biosafety protocols and declare approvals in the Methods section .

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    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    beta-D-galactofuranose
    Reactant of Route 2
    beta-D-galactofuranose

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